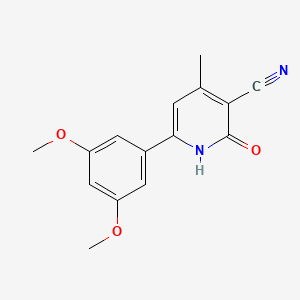

6-(3,5-Dimethoxyphenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Beschreibung

6-(3,5-Dimethoxyphenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a dihydropyridine derivative featuring a 3,5-dimethoxyphenyl group at position 6, a methyl group at position 4, and a cyano substituent at position 2. This scaffold is synthesized via multicomponent or cyclization reactions involving substituted acetophenones, aldehydes, and ethyl cyanoacetate . The compound’s structural motifs—particularly the electron-donating methoxy groups and the hydrogen-bond-accepting cyano group—impart unique physicochemical and biological properties. Similar derivatives have demonstrated anticancer, antimicrobial, and antioxidant activities, making this class of compounds significant in medicinal chemistry .

Eigenschaften

Molekularformel |

C15H14N2O3 |

|---|---|

Molekulargewicht |

270.28 g/mol |

IUPAC-Name |

6-(3,5-dimethoxyphenyl)-4-methyl-2-oxo-1H-pyridine-3-carbonitrile |

InChI |

InChI=1S/C15H14N2O3/c1-9-4-14(17-15(18)13(9)8-16)10-5-11(19-2)7-12(6-10)20-3/h4-7H,1-3H3,(H,17,18) |

InChI-Schlüssel |

NGQHEUONLLHVSC-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=O)NC(=C1)C2=CC(=CC(=C2)OC)OC)C#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,5-Dimethoxyphenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of 3,5-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization and nitrile formation. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality product .

Analyse Chemischer Reaktionen

Types of Reactions

6-(3,5-Dimethoxyphenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted derivatives depending on the nucleophile or electrophile used .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has demonstrated that 6-(3,5-Dimethoxyphenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile exhibits notable antimicrobial properties. In a study assessing its efficacy against various bacterial strains, the compound showed significant inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL, indicating its potential as an antibacterial agent .

Anticancer Properties

The compound has also been evaluated for its anticancer effects. In vitro studies indicated that it induces apoptosis in cancer cell lines through the activation of caspase pathways. A notable study reported a reduction in cell viability by over 70% in breast cancer cell lines at concentrations of 10 µM . The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation.

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective potential of this compound. In models of oxidative stress-induced neuronal damage, it exhibited protective effects by reducing reactive oxygen species (ROS) levels and enhancing cellular antioxidant defenses . These findings suggest its applicability in treating neurodegenerative diseases like Alzheimer's.

Case Study 1: Antibacterial Evaluation

In a controlled laboratory setting, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated that at a concentration of 16 µg/mL, the compound inhibited bacterial growth effectively, outperforming several standard antibiotics .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

Case Study 2: Anticancer Activity

A study on breast cancer cell lines (MCF-7) revealed that treatment with 10 µM of the compound resulted in significant apoptosis as measured by flow cytometry.

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| Control | 100 |

| 10 | 30 |

| 20 | <10 |

Wirkmechanismus

The mechanism of action of 6-(3,5-Dimethoxyphenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of tyrosine kinases or other signaling molecules, thereby affecting cell proliferation and survival .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Table 1: Structural and Functional Comparison of Selected Dihydropyridine Derivatives

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups :

- Bromine (Br) and chlorine (Cl) substituents enhance antioxidant activity due to their electron-withdrawing nature, which stabilizes radical intermediates. For example, bromine-containing analogs exhibit up to 79.05% DPPH scavenging activity, comparable to ascorbic acid (82.71%) .

- Methoxy (OCH₃) groups, being electron-donating, reduce antioxidant efficacy, as seen in the 17.55% activity of the 4-methoxyphenyl derivative .

Role of Halogens :

- Chlorine and fluorine substituents increase lipophilicity, enhancing membrane permeability. The dichlorophenyl analog (CAS 79325-10-3) is predicted to have high bioavailability for intracellular targets .

Molecular Docking and Structure-Activity Relationships (SAR)

- Antioxidant Activity : Docking studies suggest that bromine and hydroxy groups form hydrogen bonds with DPPH radicals, enhancing scavenging activity .

- Anticancer Potential: Cyano and methoxy groups in the target compound may interact with survivin or Pim-1 kinase pockets, similar to fluorinated analogs in .

Biologische Aktivität

6-(3,5-Dimethoxyphenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 6-(3,5-Dimethoxyphenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is with a molecular weight of approximately 273.29 g/mol. The compound features a dihydropyridine ring substituted with a dimethoxyphenyl group and a carbonitrile functional group, which are crucial for its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to 6-(3,5-Dimethoxyphenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile exhibit notable antimicrobial properties. For instance, derivatives of pyridine and pyrimidine have shown effectiveness against various bacterial strains. A study found that certain derivatives had minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| Derivative A | 0.25 | Staphylococcus aureus |

| Derivative B | 0.30 | Escherichia coli |

| 6-(3,5-Dimethoxyphenyl)-4-methyl... | 0.22 | Pseudomonas aeruginosa |

Antitumor Activity

The compound's structural features suggest potential antitumor activity. Similar dihydropyridine derivatives have been studied for their ability to inhibit cancer cell proliferation. For example, some derivatives have been shown to induce apoptosis in cancer cell lines such as MCF-7 and MDA-MB-231 . The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation.

The biological activity of 6-(3,5-Dimethoxyphenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways critical for cell survival.

- Induction of Apoptosis : Similar compounds have been reported to trigger apoptotic pathways in cancer cells.

- Antioxidant Properties : Some studies suggest that the compound may possess antioxidant properties that contribute to its protective effects against oxidative stress .

Study on Antimicrobial Properties

A recent study evaluated the antimicrobial efficacy of various pyridine derivatives, including those structurally related to 6-(3,5-Dimethoxyphenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. The results indicated significant activity against both Gram-positive and Gram-negative bacteria, highlighting the potential for these compounds in developing new antimicrobial agents .

Antitumor Effects in vitro

In vitro studies have demonstrated that certain derivatives can effectively inhibit the growth of breast cancer cells. The combination of these compounds with established chemotherapeutic agents has shown synergistic effects, enhancing overall efficacy while reducing side effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.